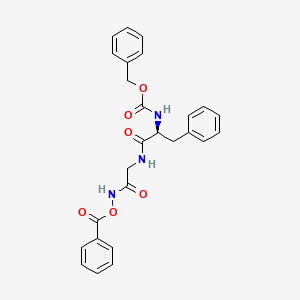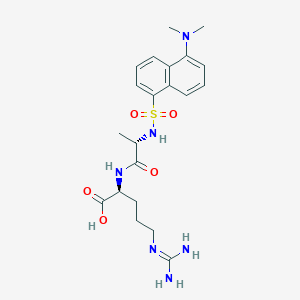
Dansyl-Ala-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-Ala-Arg is a synthetic peptide derivative that combines dansyl chloride with the amino acids alanine and arginine. Dansyl chloride is a fluorescent compound widely used in biochemical research for labeling and detecting amino acids, peptides, and proteins. The combination of dansyl chloride with alanine and arginine enhances the compound’s utility in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-Ala-Arg involves the following steps:
Dansylation of Alanine: Alanine is reacted with dansyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature.
Coupling with Arginine: The dansylated alanine is then coupled with arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is performed in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the arginine residue, which contains a guanidino group susceptible to oxidation.
Reduction: The compound can also undergo reduction reactions, especially at the dansyl moiety, which contains a sulfonamide group.
Substitution: Substitution reactions can occur at the amino groups of alanine and arginine, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of arginine and dansyl moiety.
Reduction: Reduced forms of the sulfonamide group in the dansyl moiety.
Substitution: Substituted derivatives of alanine and arginine.
Wissenschaftliche Forschungsanwendungen
Dansyl-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide and protein interactions.
Biology: Employed in the detection and quantification of amino acids and peptides in biological samples.
Medicine: Utilized in diagnostic assays for detecting specific proteins and peptides in clinical samples.
Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceutical and food industries.
Wirkmechanismus
The mechanism of action of Dansyl-Ala-Arg involves its ability to fluoresce under ultraviolet light. The dansyl moiety absorbs light at a specific wavelength and emits fluorescence, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for labeling and detecting peptides and proteins. The molecular targets include amino groups in peptides and proteins, and the pathways involved are primarily related to fluorescence detection and quantification.
Vergleich Mit ähnlichen Verbindungen
Dansyl-Gly-Arg: Similar to Dansyl-Ala-Arg but with glycine instead of alanine.
Dansyl-Lys-Arg: Contains lysine instead of alanine.
Dansyl-Phe-Arg: Contains phenylalanine instead of alanine.
Uniqueness: this compound is unique due to the presence of alanine, which provides specific steric and electronic properties that influence its reactivity and interactions. The combination of alanine and arginine with the dansyl moiety offers a distinct fluorescence profile and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H30N6O5S |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H30N6O5S/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24)/t13-,16-/m0/s1 |
InChI-Schlüssel |
XZRUAFZWOQPGRR-BBRMVZONSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl phosphate](/img/structure/B12378501.png)
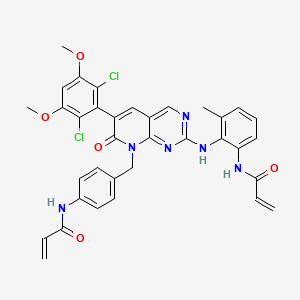

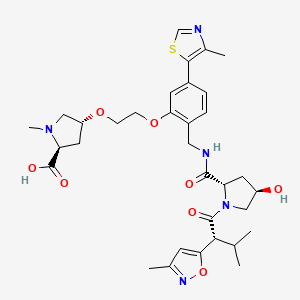
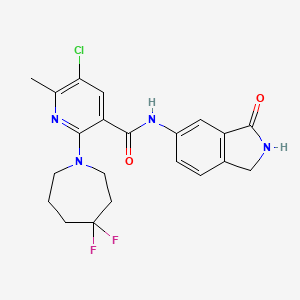
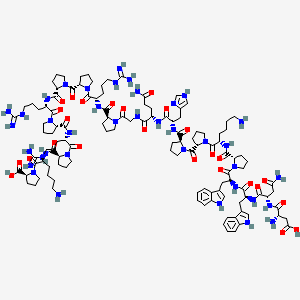
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
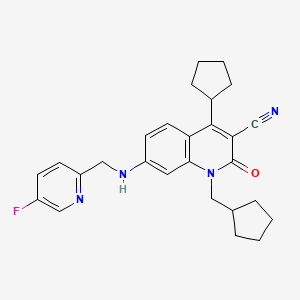
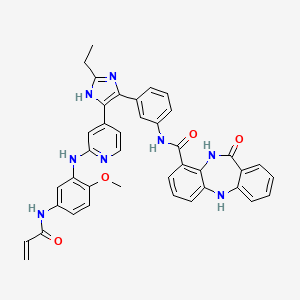

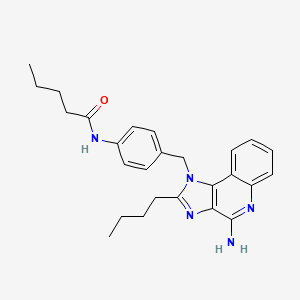
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
